

# Technical Guide: C<sub>5</sub>H<sub>8</sub>Br<sub>2</sub>O<sub>3</sub> – Chemical Properties & Applications

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## Compound of Interest

Compound Name: *Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate*

CAS No.: 88824-09-3

Cat. No.: B3179836

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## Executive Summary

The molecular formula C<sub>5</sub>H<sub>8</sub>Br<sub>2</sub>O<sub>3</sub> represents a class of functionalized aliphatic compounds characterized by high electrophilicity and utility as synthetic intermediates.[1][2] Unlike simple solvents or reagents, this formula corresponds to "linker" molecules capable of bifunctional reactivity.[1]

This guide distinguishes between the two primary isomers driving research in this space:

- Bis(2-bromoethyl) carbonate: A symmetrical carbonate ester used primarily as a cross-linking agent in polymer chemistry and a pharmacophore linker in medicinal chemistry.[1]
- Methyl 2,4-dibromo-3-hydroxybutanoate: A chiral, multi-functionalized ester serving as a high-value building block for statins and complex heterocyclic drugs.

## Compound I: Bis(2-bromoethyl) carbonate

CAS: 116156-26-4 Role: Bifunctional Electrophile & Cross-linker[1]

## Chemical Structure & Properties

Bis(2-bromoethyl) carbonate consists of a central carbonate moiety flanked by two bromoethyl groups.[1] This symmetry allows it to act as a "staple," reacting at both ends to link two nucleophiles.[1]

Property	Value
IUPAC Name	Bis(2-bromoethyl) carbonate
Molecular Weight	275.92 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	~110–115 °C (at reduced pressure)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Reactivity Profile	Susceptible to nucleophilic attack at the alkyl carbons ( ) and the carbonyl carbon (Acyl substitution).[1][2][3]

## Synthesis Protocol

The industrial standard for synthesizing high-purity Bis(2-bromoethyl) carbonate involves the reaction of 2-bromoethanol with a carbonyl source, typically triphosgene, to avoid the handling of gaseous phosgene.[1]

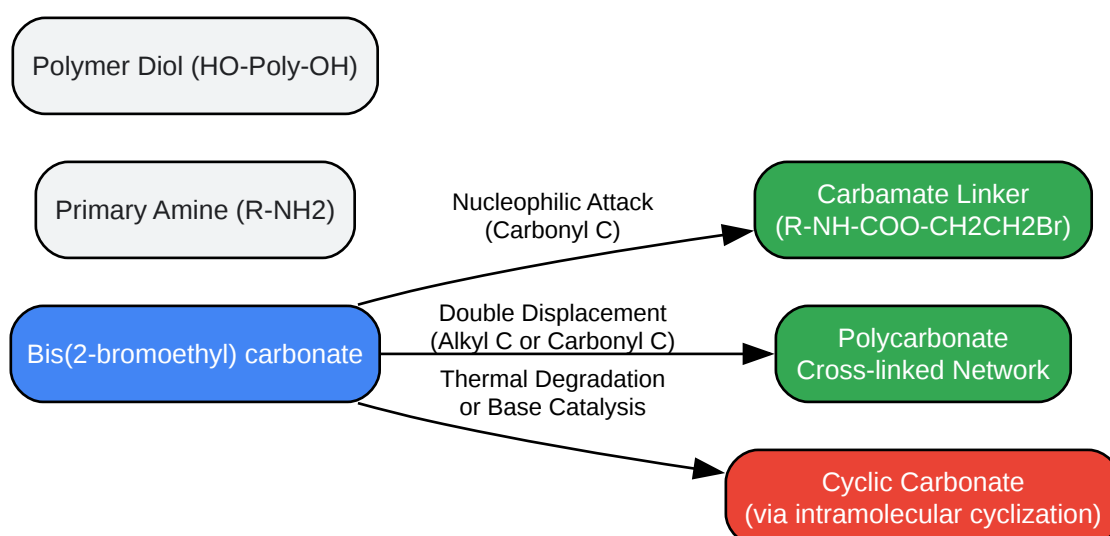
### Protocol: Triphosgene-Mediated Carbonylation

- Reagents: 2-Bromoethanol (2.1 eq), Triphosgene (0.34 eq), Pyridine (2.1 eq), Dichloromethane (DCM, anhydrous).[1]
- Setup: Flame-dried 3-neck round-bottom flask equipped with an addition funnel and inlet.
- Procedure:

- Dissolve triphosgene in DCM at 0 °C.
- Add pyridine slowly to form the reactive acyl chloride intermediate.[1]
- Dropwise add 2-bromoethanol over 30 minutes, maintaining temperature < 5 °C.
- Allow to warm to Room Temperature (RT) and stir for 4 hours.
- Quench: Pour into ice-cold 1M HCl.
- Workup: Extract with DCM, wash with brine, dry over  
, and concentrate in vacuo.
- Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).[1]

## Applications in Polymer & Drug Chemistry[1]

- Polymer Cross-linking: Used to introduce carbonate linkages into polyols, enhancing biodegradability compared to ether linkages.[1]
- Pharmacophore Linking: Acts as a spacer reagent. The carbonate bond is cleavable in vivo by esterases, making it a "cleavable linker" for Antibody-Drug Conjugates (ADCs) or prodrugs.[1]



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Figure 1: Reactivity pathways of Bis(2-bromoethyl) carbonate showing divergent synthesis of carbamates and polycarbonates.[1][3][4][5]

## Compound II: Methyl 2,4-dibromo-3-hydroxybutanoate

CAS: 88824-09-3 Role: Chiral Intermediate for Statins & Heterocycles[1]

### Chemical Structure & Stereochemistry

This molecule features two chiral centers (C2 and C3).[1] The (2S, 3R) isomer is particularly valuable in the synthesis of statin side chains (HMG-CoA reductase inhibitors), where specific stereochemistry is critical for biological activity.[1]

Property	Value
IUPAC Name	Methyl 2,4-dibromo-3-hydroxybutanoate
Stereochemistry	Typically supplied as (2S, 3R) or racemic diastereomers
Functional Groups	Secondary Alcohol, -Bromo ester, Primary Alkyl Bromide
Stability	Sensitive to light and base (epoxide formation)

### Mechanism of Action in Synthesis

The utility of this molecule lies in its ability to undergo controlled cyclization.[1] Treatment with a base triggers the formation of an epoxide (via the 3-hydroxy and 2-bromo or 4-bromo groups), which is a gateway to chain elongation.[1]

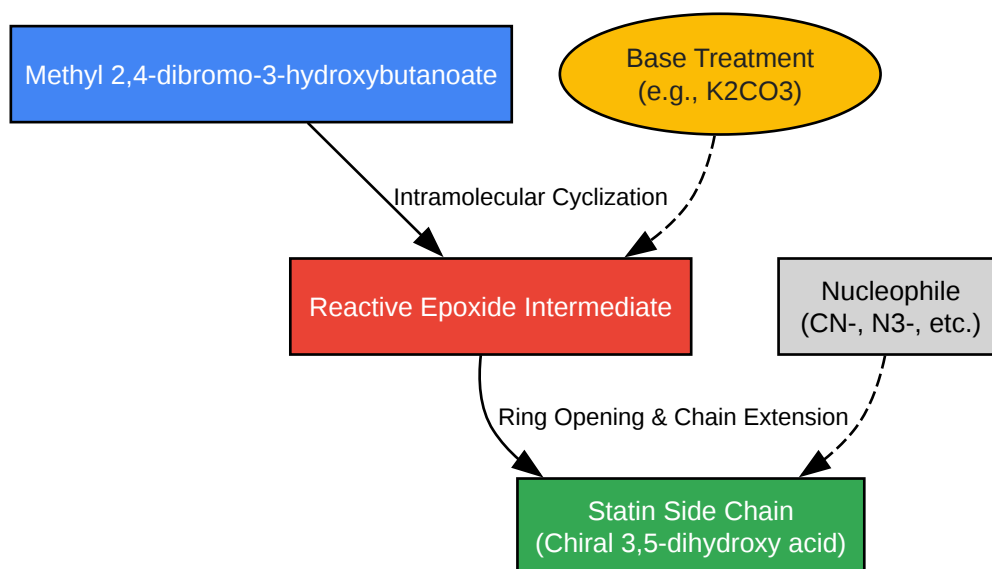
Key Transformation: Epoxide Formation

This epoxide intermediate reacts with nucleophiles (e.g., cyanide, azide) to build the 3,5-dihydroxyheptanoic acid side chain characteristic of statins.[1]

### Experimental Workflow: Benzoxazinoid Synthesis

Recent patent literature highlights this compound's role in synthesizing benzoxazinoids (anti-inflammatory agents).[1]

- Reactants: Methyl 2,4-dibromo-3-hydroxybutanoate + Substituted Salicylamide.
- Conditions: Cesium Carbonate ( ) in DMF at 60 °C.
- Mechanism:
  - Phenolic -OH attacks the C4-bromide.[1]
  - Amide nitrogen attacks the C2-bromide.[1]
  - Result: Formation of a fused heterocyclic ring system with preserved chirality.



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Figure 2: Synthetic utility of Methyl 2,4-dibromo-3-hydroxybutanoate in generating chiral statin precursors.[1]

## Comparative Analysis

Feature	Bis(2-bromoethyl) carbonate	Methyl 2,4-dibromo-3-hydroxybutanoate
Primary Reactivity	Electrophilic Alkylation / Acylation	Epoxidation / Cyclization
Symmetry	Symmetric	Asymmetric (Chiral)
Industrial Use	Polymers, Flame Retardants, Linkers	Pharmaceuticals (Statins, Anti-inflammatories)
Handling	Moisture sensitive (Hydrolysis to )	Light sensitive, Thermally labile

## References

- Synthesis of Polycarbonates: US Patent 20110223365A1.[1][5] "Ketal ester derivatives and biodegradable polycarbonates thereof." [Link](#)
- Benzoxazinoid Synthesis: Taiwan Patent TW201619167A. "Preparation of benzoxazinoids, and intermediates and crystal forms thereof." [Link](#)
- Chemical Properties: PubChem Compound Summary for C5H8Br2O3 isomers. [Link](#)
- Reagent Availability: Sigma-Aldrich Product Specification for **Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate** (CAS 88824-09-3).[1] [Link](#)

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## Sources

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- [2. chembk.com \[chembk.com\]](#)
- [3. Methyl \(2S,3R\)-2,4-dibromo-3-hydroxybutanoate | 88824-09-3 \[sigmaaldrich.cn\]](#)
- [4. KR20140009155A - Polyhydroxy ketal ester adducts, methods of manufacture and uses thereof - Google Patents \[patents.google.com\]](#)
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- To cite this document: BenchChem. [Technical Guide: C<sub>5</sub>H<sub>8</sub>Br<sub>2</sub>O<sub>3</sub> – Chemical Properties & Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3179836/docs#technical-guide-c-h-br-o-chemical-properties-applications\]](https://www.benchchem.com/product/b3179836/docs#technical-guide-c-h-br-o-chemical-properties-applications)

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